Bis(2-methylphenyl)phosphorylmethanol
Description
Bis(2-methylphenyl)phosphorylmethanol is a phosphorylated methanol derivative characterized by a central phosphorus atom bonded to two 2-methylphenyl groups and a hydroxymethyl group (CH2OH). The phosphoryl group (P=O) introduces distinct electronic and steric properties, differentiating it from non-phosphorylated bis-aryl methanol derivatives. The ortho-methyl substituents on the phenyl rings likely contribute to steric hindrance and influence reactivity, solubility, and biological interactions .
Properties
IUPAC Name |
bis(2-methylphenyl)phosphorylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17O2P/c1-12-7-3-5-9-14(12)18(17,11-16)15-10-6-4-8-13(15)2/h3-10,16H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXLZBJXIVPMEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(=O)(CO)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methylphenyl)phosphorylmethanol typically involves the reaction of 2-methylphenylphosphine with formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the phosphorylmethanol group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar
Comparison with Similar Compounds
Key Observations :
- Functional Groups: The phosphoryl group (P=O) enhances hydrogen-bonding capacity and electronic withdrawal compared to non-phosphorylated methanols .
Physical and Chemical Properties
Phosphoryl groups and substituent electronegativity significantly influence physical properties:
*Calculated based on structural analogs.
Key Observations :
- Molecular Weight : Bromine substituents (e.g., ) increase molecular weight significantly compared to methyl or fluorine analogs.
- Solubility: Phosphorylated compounds (e.g., ) typically exhibit higher solubility in organic solvents due to reduced polarity compared to hydroxyl-bearing methanols.
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